molecular formula C10H20ClNO4S B6265401 ethyl 2-[(3-methylpiperidin-3-yl)sulfonyl]acetate hydrochloride CAS No. 1956335-01-5

ethyl 2-[(3-methylpiperidin-3-yl)sulfonyl]acetate hydrochloride

Cat. No.: B6265401
CAS No.: 1956335-01-5
M. Wt: 285.8
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-methylpiperidin-3-yl)sulfonyl]acetate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-methylpiperidin-3-yl)sulfonyl]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Formed through reduction of the ester group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-methylpiperidin-3-yl)sulfonyl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Ethyl 2-[(3-methylpiperidin-3-yl)sulfonyl]acetate hydrochloride can be compared with other piperidine derivatives:

The presence of the sulfonyl group in this compound makes it unique, potentially enhancing its pharmacological properties and chemical stability.

Properties

CAS No.

1956335-01-5

Molecular Formula

C10H20ClNO4S

Molecular Weight

285.8

Purity

95

Origin of Product

United States

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